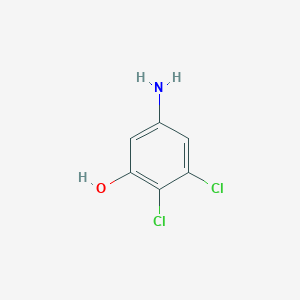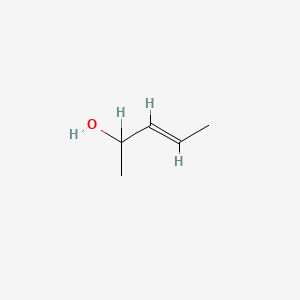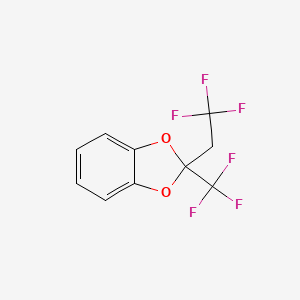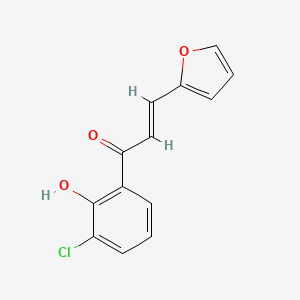
1-(3-Chloro-2-hydroxyphenyl)-3(2-furyl)-prop-2-en-1-one; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-hydroxyphenyl)-3(2-furyl)-prop-2-en-1-one, commonly referred to by its molecular formula C10H7ClO2, is a phenolic compound that is widely used in the synthesis of a variety of organic compounds. It has a molar mass of 184.59 g/mol and a melting point of 101-102°C. It is a white crystalline solid that is soluble in water and alcohols.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-hydroxyphenyl)-3(2-furyl)-prop-2-en-1-one involves the formation of an aryl-aryl bond between the two aromatic rings of the compound. This bond formation is facilitated by the presence of a base catalyst, which acts to protonate the aromatic rings and enable them to react with each other.
Biochemical and Physiological Effects
1-(3-Chloro-2-hydroxyphenyl)-3(2-furyl)-prop-2-en-1-one has been found to have a variety of biochemical and physiological effects. Studies have shown that the compound has antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of certain types of cancer cells. Additionally, the compound has been found to have a mild sedative effect, which can be useful in treating anxiety and insomnia.
Advantages and Limitations for Lab Experiments
The use of 1-(3-Chloro-2-hydroxyphenyl)-3(2-furyl)-prop-2-en-1-one in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to obtain, and it is also relatively stable and non-toxic. Additionally, the compound is soluble in a variety of solvents, which makes it easy to use in a variety of laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, the compound is not very soluble in water, which limits its use in aqueous solutions. Additionally, the compound is not very reactive, which can limit its use in certain types of reactions.
Future Directions
1-(3-Chloro-2-hydroxyphenyl)-3(2-furyl)-prop-2-en-1-one has a wide range of potential applications in scientific research. Future research should focus on exploring the compound’s potential use in the synthesis of new pharmaceuticals, fragrances, dyes, and other organic compounds. Additionally, further research should be conducted to explore the compound’s potential use in the treatment of various diseases, such as cancer and neurological disorders. Finally, research should be conducted to explore the compound’s potential use as a reagent for the determination of trace amounts of metal ions in aqueous solutions.
Synthesis Methods
The most common method used to synthesize 1-(3-Chloro-2-hydroxyphenyl)-3(2-furyl)-prop-2-en-1-one is the reaction of an aromatic aldehyde and an aromatic ketone with an alkyl halide in the presence of a base catalyst. The reaction is typically carried out at a temperature of 80-100°C for 1-2 hours. The product is then purified by recrystallization or distillation.
Scientific Research Applications
1-(3-Chloro-2-hydroxyphenyl)-3(2-furyl)-prop-2-en-1-one is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, fragrances, dyes, and other organic compounds. It is also used as a reagent for the determination of the trace amounts of metal ions in aqueous solutions. Additionally, it is used in the synthesis of metal complexes and in the study of the properties of organic compounds.
properties
IUPAC Name |
(E)-1-(3-chloro-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-5-1-4-10(13(11)16)12(15)7-6-9-3-2-8-17-9/h1-8,16H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBKFOOHOSAOOE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

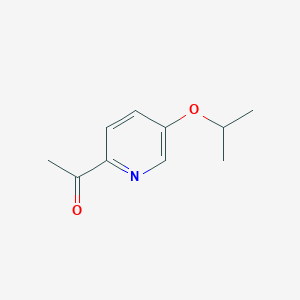
![[2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B6325309.png)
